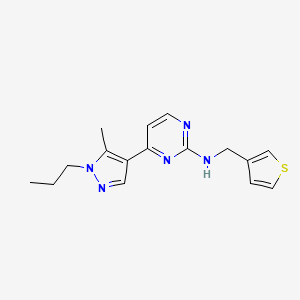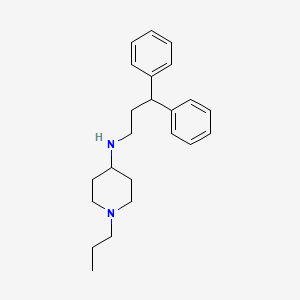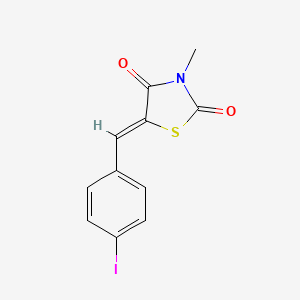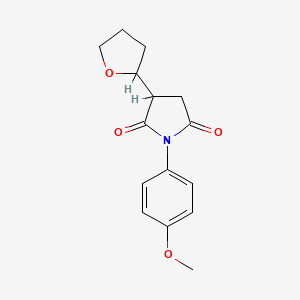
4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-(3-thienylmethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-(3-thienylmethyl)-2-pyrimidinamine, also known as TH287, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. TH287 is a potent and selective inhibitor of the DNA repair enzyme MTH1, which is involved in the prevention of oxidative damage to DNA.
Mécanisme D'action
4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-(3-thienylmethyl)-2-pyrimidinamine works by inhibiting the activity of the MTH1 enzyme, which is involved in the prevention of oxidative damage to DNA. By inhibiting MTH1, this compound causes an accumulation of oxidized nucleotides in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-(3-thienylmethyl)-2-pyrimidinamine has several advantages for lab experiments. It is a potent and selective inhibitor of MTH1, making it an ideal tool for studying the role of this enzyme in cancer biology. However, this compound has some limitations, including its complex synthesis process, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-(3-thienylmethyl)-2-pyrimidinamine. These include further preclinical studies to determine its efficacy in different cancer types, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there is a need for the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes.
Méthodes De Synthèse
4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-(3-thienylmethyl)-2-pyrimidinamine can be synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-(3-thienylmethyl)-2-pyrimidinamine has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of cancer cells. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer.
Propriétés
IUPAC Name |
4-(5-methyl-1-propylpyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-3-7-21-12(2)14(10-19-21)15-4-6-17-16(20-15)18-9-13-5-8-22-11-13/h4-6,8,10-11H,3,7,9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLYRDYZWXTFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NC(=NC=C2)NCC3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4997210.png)


![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)


![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)